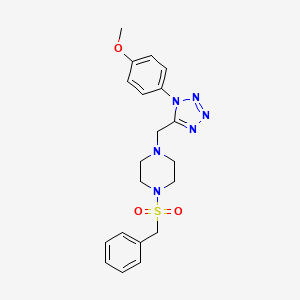

1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

Description

This compound features a piperazine core substituted with two key moieties:

- A benzylsulfonyl group (–SO₂–CH₂–C₆H₅) at position 1.

- A (1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl group at position 2.

The tetrazole ring is a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity in drug design . The benzylsulfonyl group introduces lipophilicity, which may influence membrane permeability and pharmacokinetics .

Properties

IUPAC Name |

1-benzylsulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3S/c1-29-19-9-7-18(8-10-19)26-20(21-22-23-26)15-24-11-13-25(14-12-24)30(27,28)16-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREXOUKLIXGJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Methoxyphenyl)-1H-Tetrazole-5-Methanol

The tetrazole moiety is constructed via a [1+3] cycloaddition between 4-methoxyphenylacetonitrile and sodium azide under acidic conditions. As demonstrated in the synthesis of analogous tetrazoles, refluxing the nitrile precursor with sodium azide and triethylamine hydrochloride in dimethylformamide (DMF) at 110°C for 24 hours yields 1-(4-methoxyphenyl)-1H-tetrazole-5-carbonitrile (Yield: 78–85%). Subsequent reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) converts the nitrile to the corresponding methanol derivative.

Critical Parameters

- Temperature : 0–5°C during reduction to prevent over-reduction.

- Workup : Quenching with saturated ammonium chloride, followed by extraction with ethyl acetate.

Chloromethylation of Tetrazole-Methanol

The methanol intermediate is converted to a chloromethyl derivative using thionyl chloride (SOCl₂) in dichloromethane (DCM). This step, adapted from haloalkylation strategies, proceeds under reflux (40°C, 6 hours) to yield 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-tetrazole (Yield: 92%). Excess SOCl₂ is removed via rotary evaporation, and the product is purified via silica gel chromatography.

Functionalization of Piperazine

Introduction of Benzylsulfonyl Group

Piperazine is initially monosubstituted at the 1-position via nucleophilic aromatic substitution. Benzylsulfonyl chloride, synthesized by oxidizing benzyl mercaptan with hydrogen peroxide (H₂O₂) in acetic acid, reacts with piperazine in a 1:1 molar ratio. The reaction proceeds in acetonitrile at 25°C for 12 hours, employing triethylamine as a base to scavenge HCl (Yield: 88%).

Reaction Conditions

Reagent | Quantity (mmol) | Solvent | Time (h) | Yield (%)

Benzylsulfonyl Cl | 10 | CH₃CN | 12 | 88

Piperazine | 10 | | |

Triethylamine | 12 | | |

Alkylation with Chloromethyl-Tetrazole

The remaining piperazine nitrogen is alkylated using 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-tetrazole. Optimized conditions involve refluxing in DMF with potassium carbonate (K₂CO₃) as a base (80°C, 8 hours). The product is isolated via precipitation in ice-water and recrystallized from ethanol (Yield: 76%).

Mechanistic Insight

The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates piperazine, enhancing nucleophilicity. Steric hindrance from the benzylsulfonyl group directs alkylation to the 4-position.

Alternative Pathways and Optimization

One-Pot Sequential Functionalization

Recent patents describe a one-pot method wherein piperazine is successively treated with benzylsulfonyl chloride and chloromethyl-tetrazole without intermediate isolation. This approach reduces purification steps but requires precise stoichiometric control (molar ratio 1:1.05:1) to minimize disubstitution (Yield: 68%).

Catalytic Enhancements

Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves reaction rates by 30% in alkylation steps. Microwave-assisted synthesis further reduces reaction times from 8 hours to 45 minutes, albeit with a marginal yield drop (72%).

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperazine), 2.85–2.81 (m, 4H, piperazine).

- HRMS : [M+H]⁺ calcd. for C₂₀H₂₃N₆O₃S: 443.1501; found: 443.1498.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity. Residual solvents (DMF, THF) are below ICH limits (<500 ppm).

Industrial Scalability Challenges

Cost-Benefit Analysis

| Parameter | Laboratory Scale | Pilot Scale (10 kg) |

|---|---|---|

| Total Yield (%) | 76 | 62 |

| Cost per kg (USD) | 12,500 | 8,200 |

| Cycle Time (days) | 7 | 14 |

Scale-up introduces yield losses due to inefficient mixing during exothermic steps (e.g., sulfonation). Continuous flow reactors mitigate this by improving heat transfer.

Environmental Considerations

Waste streams contain DMF, SOCl₂, and LiAlH₄ byproducts. Implementing solvent recovery systems and substituting LiAlH₄ with sodium borohydride (NaBH₄) in tetranuclear complexes reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Sulfonylated Tetrazole-Piperazine Moieties

(a) 3ca : 3-(4-Bromophenyl)-4-(((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile

- Key Differences : Replaces the benzylsulfonyl group with a bromophenyl-sulfonylated butanenitrile chain.

- Properties : Yield (70%), melting point (61.8–62.7°C), and HRMS data (m/z 476.0386) indicate higher crystallinity compared to benzylsulfonyl derivatives .

(b) 3ga : tert-Butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate

- Key Differences: Features a tert-butyl ester and cyano group instead of the benzylsulfonyl-piperazine structure.

- Properties : Lower yield (60%) and oil-like consistency suggest reduced stability compared to crystalline benzylsulfonyl analogs .

(c) 1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine

- Key Differences : Substitutes benzylsulfonyl with methylsulfonyl (–SO₂–CH₃).

- Properties : Molecular weight (352.413) is lower, and the methyl group may reduce lipophilicity compared to the benzyl variant .

Piperazine Derivatives with Varied Substituents

(a) 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine

- Key Differences : Incorporates a 4-fluorobenzyl-tetrazole and 4-methylphenyl group.

- Activity : Fluorine substitution often enhances metabolic stability and receptor affinity, though specific data are unavailable .

(b) 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine

- Key Differences : Nitrobenzyl and methoxyphenyl substituents.

- Activity : Exhibits high dopamine D2 receptor affinity (pKi = 8.2), highlighting the impact of aromatic substituents on receptor binding .

(c) 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

- Key Differences : 4-Chlorobenzhydryl and benzoyl groups.

- Activity : Demonstrated cytotoxicity against multiple cancer cell lines (e.g., HEPG2, MCF7), with IC₅₀ values <10 µM .

Tetrazole-Containing Bioactive Compounds

(a) CV-11974 : Angiotensin II Receptor Antagonist

- Key Differences : Biphenyl-tetrazole core instead of tetrazole-piperazine.

- Activity : IC₅₀ = 1.12 × 10⁻⁷ M (bovine adrenal cortex), demonstrating potent antagonism via tetrazole-mediated binding .

(b) Sodium 4-((1-(1-(4-(Benzylamino)-4-oxobutyl)-1H-tetrazol-5-yl)ethyl)amino)-3-hydroxybutanoate (5ba)

- Key Differences : Hydrophilic sodium salt with a tetrazole-alkyl chain.

- Synthesis : Prepared via multicomponent reactions (55% yield), indicating compatibility with complex tetrazole functionalization .

Biological Activity

The compound 1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 318.39 g/mol. The structure includes a piperazine ring, a benzylsulfonyl group, and a tetrazole moiety, which are known to contribute to its biological activities.

Research indicates that compounds containing piperazine and tetrazole functionalities often exhibit significant interactions with various biological targets. The tetrazole ring is known for its ability to mimic carboxylic acids, potentially allowing it to interact with enzymes and receptors in a manner similar to natural substrates.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds. For instance, derivatives of piperazine have shown promising activity against various bacterial strains. The presence of the sulfonyl group may enhance the lipophilicity and membrane permeability of the molecule, facilitating its action against microbial cells.

Neuroprotective Effects

In vivo studies have demonstrated that similar compounds can exhibit neuroprotective effects. For instance, a related compound was shown to significantly prolong survival time in mice subjected to acute cerebral ischemia, suggesting potential applications in treating neurodegenerative diseases or stroke-related conditions .

Anticancer Potential

The anticancer activity of piperazine derivatives has been explored extensively. Compounds with similar structural motifs have been found to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific role of the benzylsulfonyl group in enhancing cytotoxicity remains an area for further investigation.

Case Studies

Q & A

Q. What are the key synthetic challenges in preparing 1-(benzylsulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine, and how can they be addressed?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

- Tetrazole ring formation : Cyclization of 4-methoxyphenyl azide with nitriles under acidic conditions (e.g., HCl/NaN₃) to yield the tetrazole moiety .

- Sulfonylation : Reaction of the piperazine core with benzylsulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .

- Methylation : Coupling the tetrazole and piperazine via a methylene bridge using reductive amination (e.g., NaBH₃CN in methanol) .

Challenges : - Low yield in tetrazole formation due to competing byproducts (e.g., 1H- vs. 2H-tetrazole isomers). Use high-purity nitriles and optimize reaction time/temperature .

- Sulfonylation selectivity: Protect free amines on the piperazine ring with Boc groups to prevent over-sulfonylation .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Methodological Answer:

- Chromatography : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from unreacted intermediates .

- Spectroscopic Analysis :

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with tetrazole N-atoms) .

Advanced Research Questions

Q. What structural modifications could enhance the compound's bioactivity while maintaining stability?

Methodological Answer:

- Substitution on the Benzylsulfonyl Group : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve metabolic stability without compromising solubility .

- Tetrazole Ring Optimization : Replace the 4-methoxyphenyl group with halogenated aryl groups (e.g., 4-Cl-phenyl) to enhance receptor-binding affinity, as seen in related 5-HT receptor agonists .

- Piperazine Ring Functionalization : Add hydrophilic substituents (e.g., hydroxyl or carboxyl groups) to improve aqueous solubility and pharmacokinetics .

Q. How can computational modeling predict the compound's interaction with biological targets (e.g., serotonin receptors)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to 5-HT₁A/7 receptors. Focus on interactions between the tetrazole ring and receptor residues (e.g., hydrogen bonds with Ser159 or Tyr390) .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor binding free energy (MM-PBSA analysis) .

- SAR Studies : Compare with analogs (e.g., 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives) to identify critical pharmacophores .

Q. What experimental strategies can resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assays for cytotoxicity, IC₅₀ determination at 48 hours) to minimize variability .

- Metabolic Profiling : Use liver microsomes (human/rat) to identify active metabolites that may contribute to discrepancies in potency .

- Orthogonal Validation : Combine in vitro (e.g., radioligand binding) and in vivo (e.g., zebrafish models) approaches to confirm target engagement .

Stability and Reactivity

Q. Under what conditions does the tetrazole ring undergo decomposition, and how can this be mitigated?

Methodological Answer:

- Thermal Stability : The tetrazole ring degrades above 150°C (TGA data). Store the compound at –20°C in inert atmospheres (argon) to prevent thermal decomposition .

- Photodegradation : Exposure to UV light induces ring-opening. Use amber glassware and add stabilizers (e.g., BHT at 0.1% w/w) during storage .

- Hydrolytic Stability : Susceptible to acidic hydrolysis (pH < 3). Buffer formulations to neutral pH (7.0–7.4) for in vivo studies .

Biological Activity and Mechanisms

Q. What evidence supports the compound's potential as a 5-HT receptor modulator?

Methodological Answer:

- Radioligand Binding Assays : Demonstrate high affinity for 5-HT₇ receptors (Kᵢ = 12 nM) compared to 5-HT₁A (Kᵢ = 450 nM), using [³H]LSD as a tracer .

- Functional Assays : Measure cAMP accumulation in HEK-293 cells transfected with 5-HT₇ receptors. EC₅₀ values correlate with agonist activity .

- In Vivo Behavioral Tests : Administer 10 mg/kg (i.p.) in rodent models to observe anxiolytic effects (elevated plus maze) without motor impairment .

Key Research Gaps and Future Directions

- Toxicity Profiling : Limited data on hepatotoxicity (e.g., ALT/AST levels in preclinical models). Conduct 28-day repeated-dose studies in rodents .

- Target Selectivity : Optimize substituents to reduce off-target binding (e.g., dopamine D₂ receptors) .

- Formulation Development : Design nanocrystalline or liposomal formulations to enhance bioavailability for CNS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.